molecular formula C16H14BrIO B8434005 6-(2-Bromo-5-iodo-benzyl)-chroman

6-(2-Bromo-5-iodo-benzyl)-chroman

Cat. No. B8434005
M. Wt: 429.09 g/mol
InChI Key: ZTHBXZJZQVICER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Bromo-5-iodo-benzyl)-chroman is a useful research compound. Its molecular formula is C16H14BrIO and its molecular weight is 429.09 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H14BrIO

Molecular Weight

429.09 g/mol

IUPAC Name

6-[(2-bromo-5-iodophenyl)methyl]-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H14BrIO/c17-15-5-4-14(18)10-13(15)9-11-3-6-16-12(8-11)2-1-7-19-16/h3-6,8,10H,1-2,7,9H2

InChI Key

ZTHBXZJZQVICER-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC3=C(C=CC(=C3)I)Br)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (2-bromo-5-iodo-phenyl)-chroman-6-yl-methanone (2.0 g, 4.51 mmol) in acetonitrile:dichloromethane (2:1 mixture, 9 mL) was added triethylsilane (2.52 mL, 15.78 mmol) and boron trifluoride diethyl etherate complex (1.11 mL, 9.02 mmol) at 0° C. After stirring overnight at room temperature, reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution. Volatiles were evaporated under reduced pressure. The aqueous layer was extracted with ethyl acetate (2×20 mL). Ethyl acetate layer was washed with water, brine, dried over sodium sulfate, concentrated and purified by silica gel column chromatography to furnish 6-(2-bromo-5-iodo-benzyl)-chroman (1.5 g).
Name
(2-bromo-5-iodo-phenyl)-chroman-6-yl-methanone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Name
acetonitrile dichloromethane
Quantity
9 mL
Type
solvent
Reaction Step One

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